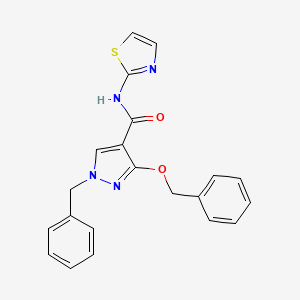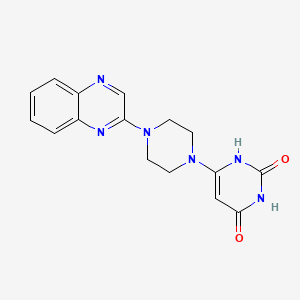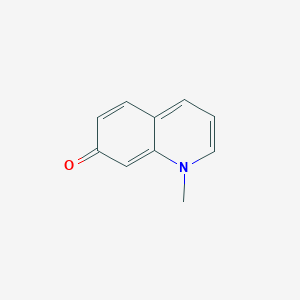![molecular formula C17H15N5O2 B2705487 N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1903739-47-8](/img/structure/B2705487.png)
N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that likely contains a bipyridine moiety (a type of bidentate ligand), an acetamide group, and a pyridazine ring . These types of compounds are often used in pharmaceuticals and materials science due to their interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the bipyridine, acetamide, and pyridazine groups. These groups could potentially participate in a variety of reactions, including redox reactions, substitution reactions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, it might have a high melting point and boiling point due to the presence of multiple ring structures .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
The synthesis of a novel class of pyridazin-3-one derivatives, including compounds related to N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, has been explored for their potential utility in creating fused azines and other biologically active molecules. These synthetic routes provide essential insights into the versatility of pyridazin-3-one compounds in chemical synthesis and potential drug design (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of acetamide derivatives, including those structurally related to N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, reveals their effectiveness against various microbial strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Drug Metabolism
Investigations into drug metabolism pathways have identified compounds like N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide as intermediates in the synthesis of bioactive metabolites. These studies provide critical insights into how such compounds are processed within biological systems and their potential therapeutic applications (Högestätt et al., 2005).
Antifungal Agents
The development of new antifungal agents has also been a focus of research involving derivatives of N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide. These studies have led to the identification of compounds with broad-spectrum antifungal activity, highlighting the potential of these derivatives in addressing fungal infections (Bardiot et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-15(12-22-16(24)6-3-9-21-22)20-11-14-5-2-8-19-17(14)13-4-1-7-18-10-13/h1-10H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLVRKGTXZIEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

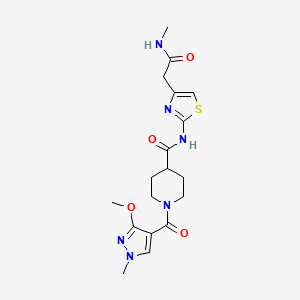
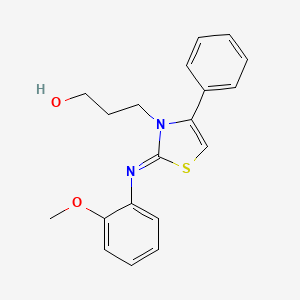

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acetamide](/img/structure/B2705411.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2705412.png)
![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2705413.png)
![6-hydroxy-6,9,10,11-tetrahydro-8H-benzo[7,8]chromeno[4,3-b]quinolin-8-one](/img/structure/B2705414.png)
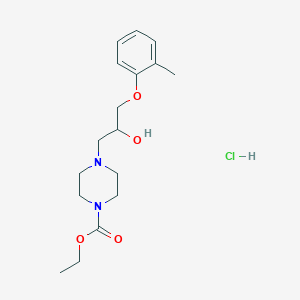
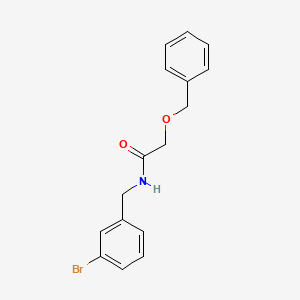
![(Z)-8-(2-fluorophenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2705417.png)
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2705418.png)
